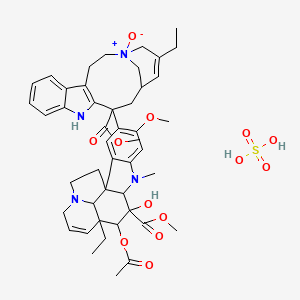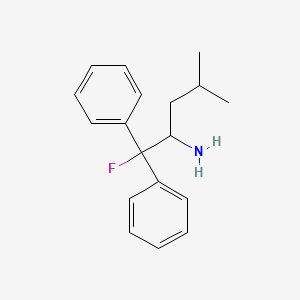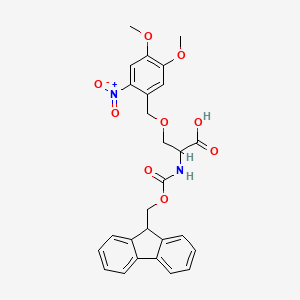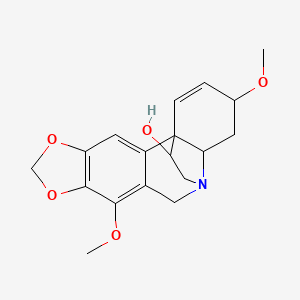![molecular formula C7H4BrNO B12292409 4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
4-Bromofuro[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromofuro[2,3-b]pyridine est un composé hétérocyclique qui appartient à la classe des furopyridines. Il se caractérise par une structure cyclique fusionnée composée d’un cycle furane et d’un cycle pyridine, avec un atome de brome attaché en position 4. Ce composé présente un intérêt significatif en chimie médicinale et en découverte de médicaments en raison de ses caractéristiques structurales uniques et de ses activités biologiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 4-Bromofuro[2,3-b]pyridine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 4-bromoacétophénone avec le vétraldehyde (3,4-diméthoxy benzaldéhyde) dans l’éthanol et une solution d’hydroxyde de sodium pour former un intermédiaire chalcone. Cet intermédiaire est ensuite traité avec du 2-cyanothioacétamide pour donner le dérivé pyridine souhaité .
Méthodes de production industrielle : La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour maximiser l’efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Bromofuro[2,3-b]pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des intermédiaires époxyde.
Réduction : Les réactions de réduction peuvent convertir l’atome de brome en d’autres groupes fonctionnels.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Des catalyseurs tels que les enzymes du cytochrome P450 sont utilisés pour les réactions d’oxydation.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Dérivés époxyde.
Réduction : Produits déhalogénés ou autres dérivés fonctionnalisés.
Substitution : Diverses furopyridines substituées en fonction du nucléophile utilisé
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et est utilisé dans le développement de nouvelles méthodologies synthétiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est exploré comme un candidat médicament potentiel en raison de sa capacité à interagir avec des cibles biologiques telles que les enzymes et les récepteurs.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur de divers produits chimiques industriels
Applications De Recherche Scientifique
4-Bromofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
Le mécanisme d’action du 4-Bromofuro[2,3-b]pyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, lorsqu’il est utilisé comme inhibiteur de protéase, il se lie au site actif de l’enzyme, empêchant l’accès du substrat et inhibant ainsi son activité. La structure du composé lui permet de former des liaisons hydrogène et d’autres interactions avec la protéine cible, améliorant son affinité de liaison et sa spécificité .
Comparaison Avec Des Composés Similaires
Le 4-Bromofuro[2,3-b]pyridine peut être comparé à d’autres furopyridines telles que :
- Furo[2,3-c]pyridine
- Furo[3,2-c]pyridine
- Furo[3,2-b]pyridine
Ces composés partagent une structure cyclique fusionnée similaire, mais diffèrent dans la position de l’atome d’azote et d’autres substituants. La présence de l’atome de brome dans le this compound le rend unique, car il peut subir des réactions spécifiques que d’autres furopyridines ne peuvent pas subir. Cette unicité peut être mise à profit dans la conception et la synthèse de médicaments pour obtenir les activités biologiques souhaitées .
Propriétés
Formule moléculaire |
C7H4BrNO |
|---|---|
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
4-bromofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H |
Clé InChI |
FEEUJSMOKYQYIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Br)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)
![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)




![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)


![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
